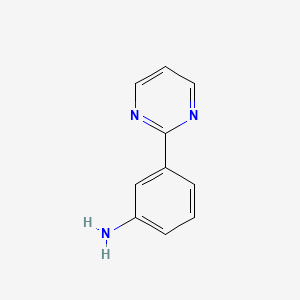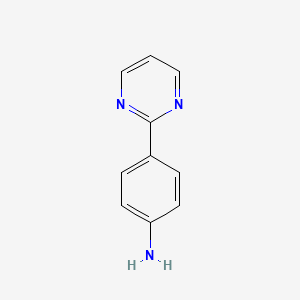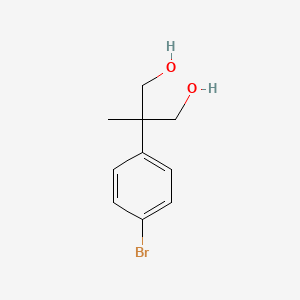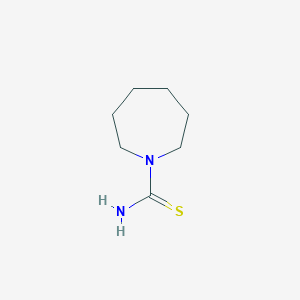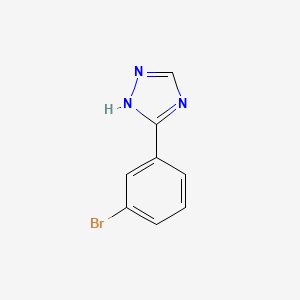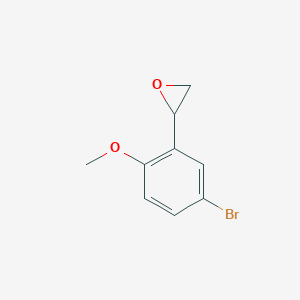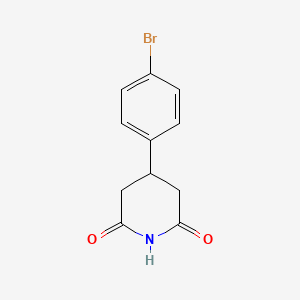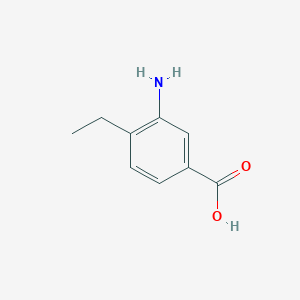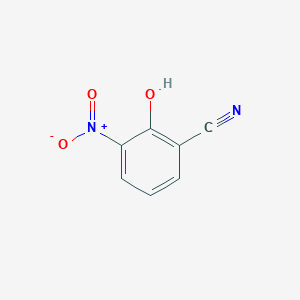
7-Bromheptanal
Übersicht
Beschreibung
7-Bromoheptanal, also known as 1,7-dibromoheptane, is a chemical compound with a molecular formula of C7H13Br2. It is an alkyl halide that is used in the synthesis of various compounds and has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthese von Fettsäureanaloga
7-Bromheptanal wird bei der Synthese von markierten Fettsäureanaloga wie (9Z,12E)-[1-13C]-Octadeca-9,12-diensäure und (9Z,12Z,15E)-[1-13C]-Octadeca-9,12,15-triensäure eingesetzt . Diese Verbindungen sind wertvoll für die Untersuchung von Stoffwechselwegen und Enzymaktivitäten im Zusammenhang mit dem Fettsäurestoffwechsel.
Entwicklung von Antidiabetika
Die Verbindung dient als Vorläufer bei der Herstellung von N-substituierten [(Carboxymethyl)phenoxy]ethylbenzoxazinonen, die als PPARγ-Agonisten wirken . Diese Moleküle haben potenzielle Anwendungen als Antidiabetika, insbesondere bei Typ-2-Diabetes, durch Modulation der Aktivität des PPARγ-Rezeptors.
Herstellung von reinen Antiöstrogenen
Forscher verwenden this compound, um Thiochroman- und Chromanderivate herzustellen . Diese Derivate werden auf ihr Potenzial als reine Antiöstrogene untersucht, die therapeutische Vorteile bei Erkrankungen wie Brustkrebs bieten könnten, die empfindlich auf Östrogenspiegel reagieren.
Stabilitäts- und Reaktivitätsforschung
Die Stabilität von this compound unter verschiedenen Lagerbedingungen und seine Reaktivität mit anderen chemischen Agenzien, wie z. B. Oxidationsmitteln und Wärme, sind wichtige Parameter für Sicherheits- und Handhabungsprotokolle in Forschungslaboren .
Eigenschaften
IUPAC Name |
7-bromoheptanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-6-4-2-1-3-5-7-9/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHBEJHWPUSRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499529 | |
| Record name | 7-Bromoheptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54005-84-4 | |
| Record name | 7-Bromoheptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)

